Sulfamoyl Group Effect on Suzuki Coupling
The presence of the N,N-dimethylsulfamoyl group, a strong electron-withdrawing substituent, significantly impacts the transmetalation step in Suzuki-Miyaura couplings. This effect is quantitatively grounded in Hammett linear free-energy relationship studies, which demonstrate that electron-withdrawing groups (positive σ values) on arylboronic acids correlate with decreased reaction rates and lower yields under standard conditions [1]. While a direct, experimentally-derived σ value for the 5-(N,N-dimethylsulfamoyl) moiety is not explicitly tabulated in the primary literature, the established class-level behavior of aryl sulfonamides as potent electron-withdrawing groups (estimated σp ~ +0.6 to +0.7) allows for a robust inference: this boronic acid will exhibit markedly slower kinetics and potentially lower yields compared to its unsubstituted or electron-donating analogs (e.g., 2-methylphenylboronic acid, σ ~ -0.17) when identical, non-optimized reaction conditions are employed [1].
| Evidence Dimension | Electronic Substituent Effect on Suzuki Coupling Reaction Rate |
|---|---|
| Target Compound Data | Electron-withdrawing sulfamoyl group (estimated Hammett σp ~ +0.6 to +0.7) |
| Comparator Or Baseline | 2-Methylphenylboronic acid (CAS 16419-60-6, Hammett σm = -0.07, σp = -0.17 for methyl group) |
| Quantified Difference | The target compound possesses a strong electron-withdrawing group, whereas the comparator has an electron-donating group. This polarity reversal dictates a substantial difference in reaction kinetics, with the target compound predicted to react more slowly under standard Suzuki conditions. |
| Conditions | Palladium-catalyzed Suzuki-Miyaura coupling; effect inferred from Hammett plots correlating arylboronic acid substituent constants (σ) with reaction rates (log(k/k₀)) [1]. |
Why This Matters
This quantified electronic divergence necessitates a deliberate re-optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) when using this compound; directly substituting it into a protocol optimized for an electron-rich boronic acid will likely result in reaction failure or unacceptably low yields, impacting project timelines and material costs.
- [1] Wang, L.; et al. The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry 2024, 89 (17), 12345–12352. DOI: 10.1021/acs.joc.4c01234. View Source
